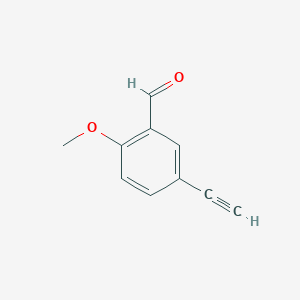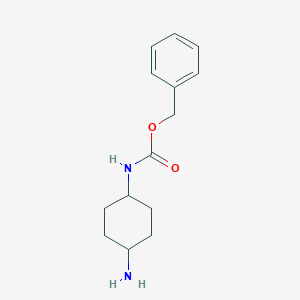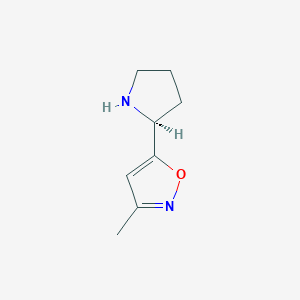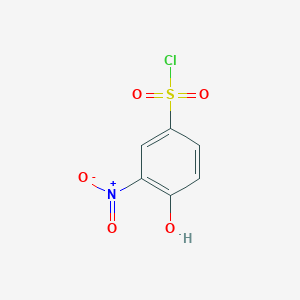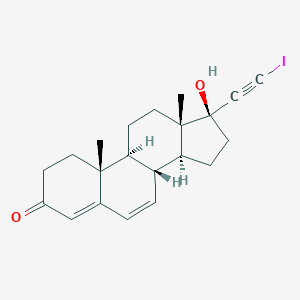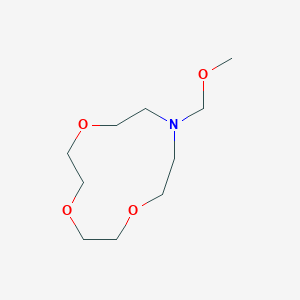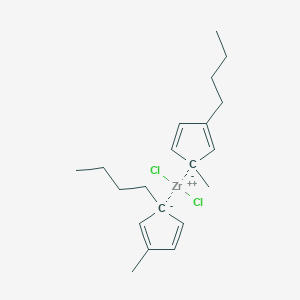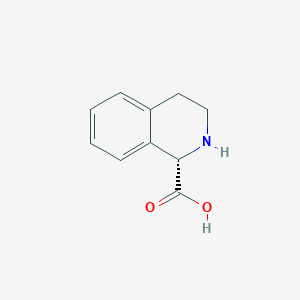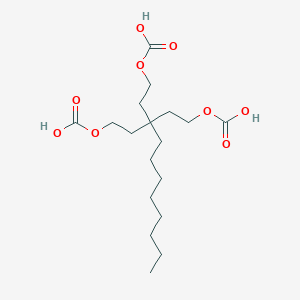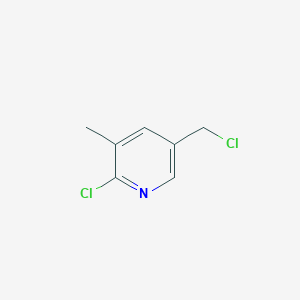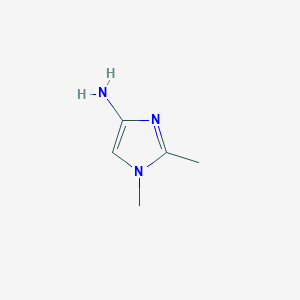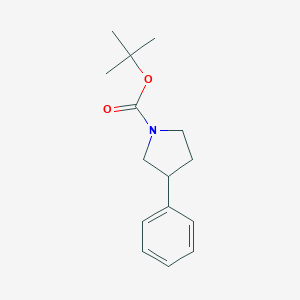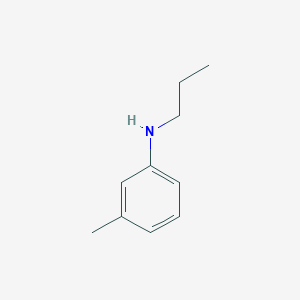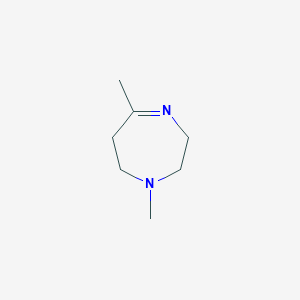
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine (DMT) is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. DMT is a heterocyclic compound that contains two nitrogen atoms in its ring structure. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to bind to several receptors in the brain, including the sigma-1 receptor and the serotonin 5-HT2A receptor.
Efectos Bioquímicos Y Fisiológicos
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been shown to have sedative effects, which may make it useful as a sleep aid or anesthetic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is also a potent psychoactive compound, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine. One area of interest is the development of new synthetic methods for producing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further research is needed to fully understand the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is a complex process that involves several steps. The most commonly used method for synthesizing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is through the reaction of 2,3-pentanedione with ethylenediamine in the presence of a reducing agent. This method is known as the Paal-Knorr synthesis and has been used to produce 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine in high yields.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
150651-55-1 |
|---|---|
Nombre del producto |
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
4,7-dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
InChI |
InChI=1S/C7H14N2/c1-7-3-5-9(2)6-4-8-7/h3-6H2,1-2H3 |
Clave InChI |
RBFYFCAIBCHQSG-UHFFFAOYSA-N |
SMILES |
CC1=NCCN(CC1)C |
SMILES canónico |
CC1=NCCN(CC1)C |
Sinónimos |
1H-1,4-Diazepine,2,3,6,7-tetrahydro-1,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



